

# Application Notes and Protocols for (S)-(+)-3-Bromo-2-methyl-1-propanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(+)-3-Bromo-2-methyl-1-propanol

Cat. No.: B1278752

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-(+)-3-Bromo-2-methyl-1-propanol** is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a primary alcohol and a primary alkyl bromide, allows for a variety of chemical transformations. The stereogenic center at the C2 position makes it a valuable precursor for the enantioselective synthesis of complex molecules, including pharmaceutical intermediates. These application notes provide an overview of typical reaction conditions and detailed protocols for the utilization of this versatile reagent.

## Physicochemical Data

| Property          | Value                             |
|-------------------|-----------------------------------|
| CAS Number        | 98244-48-5                        |
| Molecular Formula | C <sub>4</sub> H <sub>9</sub> BrO |
| Molecular Weight  | 153.02 g/mol                      |
| Appearance        | Colorless to pale yellow liquid   |
| Boiling Point     | 177.5 °C at 760 mmHg              |
| Density           | 1.448 g/cm <sup>3</sup>           |

## Key Applications

**(S)-(+)-3-Bromo-2-methyl-1-propanol** serves as a key starting material in a range of chemical reactions, including:

- **Nucleophilic Substitution:** The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles to introduce new functional groups with retention or inversion of configuration at the adjacent stereocenter, depending on the reaction mechanism.
- **Oxidation:** The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important classes of chiral compounds.
- **Grignard and Organometallic Coupling:** The bromide can be converted into an organometallic reagent or undergo coupling reactions to form new carbon-carbon bonds.
- **Ether and Ester Formation:** The hydroxyl group can be readily converted into ethers or esters.

## Experimental Protocols

### Nucleophilic Substitution: Synthesis of (S)-2-Methyl-3-azido-1-propanol

This protocol describes the substitution of the bromide with an azide group, a versatile precursor for amines and other nitrogen-containing compounds.

## Reaction Scheme:

## Materials:

| Reagent                              | CAS Number | Molecular Weight | Quantity  | Moles      |
|--------------------------------------|------------|------------------|-----------|------------|
| (S)-(+)-3-Bromo-2-methyl-1-propanol  | 98244-48-5 | 153.02           | 1.0 g     | 6.53 mmol  |
| Sodium Azide (NaN <sub>3</sub> )     | 26628-22-8 | 65.01            | 0.85 g    | 13.06 mmol |
| Dimethylformamide (DMF)              | 68-12-2    | 73.09            | 20 mL     | -          |
| Diethyl ether                        | 60-29-7    | 74.12            | As needed | -          |
| Saturated aqueous NH <sub>4</sub> Cl | -          | -                | As needed | -          |
| Anhydrous MgSO <sub>4</sub>          | 7487-88-9  | 120.37           | As needed | -          |

## Procedure:

- To a solution of **(S)-(+)-3-Bromo-2-methyl-1-propanol** (1.0 g, 6.53 mmol) in 20 mL of DMF in a round-bottom flask, add sodium azide (0.85 g, 13.06 mmol).
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into 100 mL of water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous NH<sub>4</sub>Cl solution (2 x 50 mL) and then with brine (1 x 50 mL).

- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford (S)-2-methyl-3-azido-1-propanol.

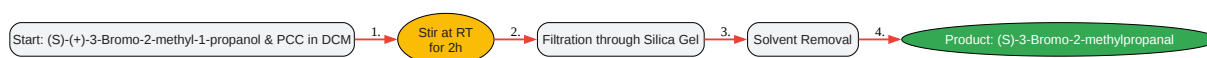
Expected Yield: ~85-95%

## Oxidation to (S)-3-Bromo-2-methylpropanal

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Reaction Scheme:

Caption: Workflow for the synthesis of (S)-2-Methyl-3-azido-1-propanol.



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Caption: Workflow for the oxidation to (S)-3-Bromo-2-methylpropanal.

## Safety Precautions

- **(S)-(+)-3-Bromo-2-methyl-1-propanol** is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Sodium azide is highly toxic and can form explosive azides with heavy metals. Handle with extreme caution in a well-ventilated fume hood.
- PCC is a toxic and oxidizing agent. Avoid inhalation and contact with skin.
- All reactions should be performed in a well-ventilated fume hood.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for verifying the appropriateness of these procedures for their specific application.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)